molecular formula C13H18BClO3 B3178550 2-(5-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 635305-45-2

2-(5-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3178550
CAS No.: 635305-45-2
M. Wt: 268.54 g/mol
InChI Key: DYCAJFGGKYQESZ-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a chlorinated methoxyphenyl group. The unique structure of this compound makes it a valuable reagent in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic molecules.

Mechanism of Action

Target of Action

5-Chloro-2-methoxyphenylboronic acid pinacol ester is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . The primary targets of this compound are the molecules it interacts with during chemical transformations, particularly in the Suzuki–Miyaura coupling .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of the boron moiety from the boronic ester, which is a key step in many chemical transformations .

Biochemical Pathways

The compound is involved in various biochemical pathways, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . It is also used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Pharmacokinetics

It’s known that the stability of boronic esters like this compound can pose challenges in their use, particularly when the removal of the boron moiety is required .

Result of Action

The result of the compound’s action is the formation of new chemical bonds and structures. For example, it can be used in the formal anti-Markovnikov hydromethylation of alkenes, a valuable but previously unknown transformation .

Action Environment

The action of 5-Chloro-2-methoxyphenylboronic acid pinacol ester can be influenced by environmental factors. For instance, the pH strongly influences the rate of hydrolysis of phenylboronic pinacol esters, which is considerably accelerated at physiological pH . Additionally, these compounds are only marginally stable in water , and care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Preparation Methods

The synthesis of 2-(5-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-chloro-2-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the boronic ester. The general reaction scheme is as follows:

    Starting Materials: 5-Chloro-2-methoxyphenylboronic acid, pinacol.

    Reaction Conditions: Anhydrous conditions, typically using a dehydrating agent such as molecular sieves.

    Procedure: The boronic acid and pinacol are mixed in an appropriate solvent (e.g., toluene) and heated to reflux. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial production methods for this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(5-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, primarily due to the reactivity of the boronic ester group. Key reactions include:

  • Suzuki-Miyaura Cross-Coupling: : This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.

      Reagents and Conditions: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., ethanol/water mixture).

      Major Products: Biaryl or styrene derivatives.

  • Oxidation: : The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.

      Reagents and Conditions: Hydrogen peroxide, solvent (e.g., methanol).

      Major Products: 5-Chloro-2-methoxyphenol.

  • Hydrolysis: : The boronic ester can be hydrolyzed to the corresponding boronic acid under acidic or basic conditions.

      Reagents and Conditions: Acid (e.g., HCl) or base (e.g., NaOH), water.

      Major Products: 5-Chloro-2-methoxyphenylboronic acid.

Scientific Research Applications

2-(5-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules through cross-coupling reactions, enabling the study of biological processes and the development of bioconjugates.

    Medicine: It is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs), particularly those requiring biaryl or styrene motifs.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-carbon bonds.

Comparison with Similar Compounds

2-(5-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters and boronic acids:

    5-Chloro-2-methoxyphenylboronic acid: This compound is a precursor to the dioxaborolane derivative and can undergo similar reactions but lacks the stability and reactivity provided by the dioxaborolane ring.

    4,4,5,5-Tetramethyl-2-(2-methoxyphenyl)-1,3,2-dioxaborolane: Similar in structure but without the chloro substituent, this compound may exhibit different reactivity and selectivity in cross-coupling reactions.

    4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Lacks both the chloro and methoxy substituents, making it less versatile in certain synthetic applications.

The uniqueness of this compound lies in its combination of the chloro and methoxy substituents, which can influence the electronic properties and reactivity of the compound, making it particularly useful in specific synthetic applications.

Properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)10-8-9(15)6-7-11(10)16-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCAJFGGKYQESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound (57%, oil) was prepared from 5-chloro-2-methoxyphenylboronic acid and pinacol.
Quantity
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reactant
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reactant
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Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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